molecular formula C14H14ClNO B1345067 2-(4-Chloro-3,5-dimethylphenoxy)aniline CAS No. 946772-21-0

2-(4-Chloro-3,5-dimethylphenoxy)aniline

Cat. No.: B1345067
CAS No.: 946772-21-0
M. Wt: 247.72 g/mol
InChI Key: COKNAUCWDWFUKM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)aniline (CAS: 150418-62-5) is a synthetic aromatic amine characterized by a central aniline group linked to a 4-chloro-3,5-dimethylphenoxy moiety. With a molecular formula of C₁₄H₁₃ClN₂O and molecular weight of 264.72 g/mol, it serves as a critical intermediate in agrochemical and pharmaceutical synthesis. Its structure enables interactions with biological targets, particularly as a synthetic auxin agonist, mimicking plant hormones like indole-3-acetic acid (IAA) to regulate growth .

Key applications include its role in designing herbicidal and plant growth-regulating agents. For instance, it is utilized in synthesizing sulfamoyl naphthoate inhibitors (e.g., compound 3bi in ) and pyrazole-based derivatives with herbicidal activity .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-7-11(8-10(2)14(9)15)17-13-6-4-3-5-12(13)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKNAUCWDWFUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution reaction between 4-chloro-3,5-dimethylphenol and 2-chloroaniline under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound .

Chemical Reactions Analysis

2-(4-Chloro-3,5-dimethylphenoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 2-(4-Chloro-3,5-dimethylphenoxy)aniline serves as a building block in synthesizing more complex organic molecules. It is also utilized as a reagent in various organic reactions.
  • Biology: The compound is used in studies involving enzyme inhibition and protein binding. Furthermore, it is investigated for its potential biological activity, including its effects on enzymes, receptors, and cellular processes. Studies suggest that related compounds exhibit significant biological activity and utility in proteomics research for studying protein interactions and functions.
  • Medicine: Research explores the potential of this compound as a pharmaceutical agent, including its efficacy and safety in treating specific conditions and new drug development.
  • Industry: This compound is used in developing new materials and chemical processes. It can also be used in developing new materials, such as polymers, coatings, and advanced composites.

Related Case Studies

  • Cancer Cell Growth: Induction of apoptosis via MCL-1 modulation.
  • Pharmacological Applications
  • Cosmetics: Cosmetic polymers are used for preparing nanoparticles for delivering fragrances and active nutrients .

Safety

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituted Phenoxy Acetic Acids

Example: 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (CAS: 19545-95-0)

  • Molecular Formula : C₁₀H₁₁ClO₃
  • Molecular Weight : 214.6 g/mol
  • Key Differences : Replaces the aniline group with a carboxylic acid.
  • Properties: Higher polarity due to the acetic acid group, enhancing solubility in polar solvents (e.g., ethanol, DMSO) . Applications: Promotes hypocotyl elongation in seedlings as a growth regulator, unlike the aniline derivative’s role in herbicide design.

Pyrazole Derivatives

Example: 1-[2-(4-Chloro-3,5-dimethylphenoxy)propionyl]-3,5-dimethylpyrazole

  • Molecular Formula : C₁₅H₁₈ClN₃O₂
  • Molecular Weight : 307.77 g/mol
  • Key Differences : Incorporates a 3,5-dimethylpyrazole ring linked via a propionyl group.
  • Properties :
    • Enhanced herbicidal activity compared to the parent aniline compound, attributed to the pyrazole ring’s electron-withdrawing effects and steric bulk .
    • Reduced solubility in aqueous buffers due to increased hydrophobicity.

Ethyl-Linked Derivatives

Example: N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline (CAS: 1040685-95-7)

  • Molecular Formula: C₂₄H₂₆ClNO₃
  • Molecular Weight : 412 g/mol
  • Key Differences: Ethyl linker with additional phenoxyethoxy groups.
  • Properties: Increased lipophilicity improves membrane permeability and prolongs biological activity.

Heterocyclic Derivatives

Example: 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (CAS: 218457-66-0)

  • Molecular Formula : C₁₃H₁₃ClN₂O
  • Molecular Weight : 248.70 g/mol
  • Key Differences : Pyridine ring replaces the benzene ring in the aniline group.
  • Properties: Basic pyridine nitrogen enhances stability under acidic conditions. Potential for broader receptor interactions in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Biological Activity
2-(4-Chloro-3,5-dimethylphenoxy)aniline C₁₄H₁₃ClN₂O 264.72 Aniline, Cl, 3,5-dimethyl Soluble in DMSO Synthetic auxin agonist
2-(4-Chloro-3,5-dimethylphenoxy)acetic acid C₁₀H₁₁ClO₃ 214.6 Acetic acid, Cl, 3,5-dimethyl Ethanol, DMSO Plant growth promotion
1-[2-(4-Chloro-3,5-dimethylphenoxy)propionyl]-3,5-dimethylpyrazole C₁₅H₁₈ClN₃O₂ 307.77 Pyrazole, propionyl Low aqueous Herbicidal
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline C₂₄H₂₆ClNO₃ 412.0 Ethyl linker, phenoxyethoxy Organic solvents Medicinal intermediate

Key Findings and Implications

  • Structural Modifications :
    • Polar Groups (e.g., -COOH) : Increase solubility but shift applications toward plant growth regulation.
    • Heterocycles (e.g., pyrazole, pyridine) : Enhance biological activity through improved target binding or stability.
    • Lipophilic Chains (e.g., ethyl linkers) : Prolong activity but necessitate careful toxicity profiling.
  • Safety Considerations: Derivatives with complex substituents (e.g., phenoxyethoxy groups) require rigorous handling protocols compared to simpler analogs .

Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)aniline is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14ClNO
  • Molecular Weight : Approximately 247.72 g/mol
  • Structural Features : The compound features a chloro-substituted phenoxy group, which enhances its reactivity and biological activity. The presence of the aniline moiety contributes to its potential interactions with various biological targets.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Protein Binding : It can bind to various proteins, affecting their function and interactions within cellular processes.
  • Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties, making it a candidate for further pharmacological exploration .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antibacterial activity against several strains of bacteria. Its effectiveness has been compared to clinically used antibiotics, demonstrating promising results:

Bacterial Strain Activity Level
Staphylococcus aureusSignificant activity
Escherichia coliModerate activity
Mycobacterium tuberculosisNotable inhibition

Studies have shown that the compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death or inhibition of growth .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. The following findings summarize its potential:

  • Cell Line Studies : The compound has been tested on various cancer cell lines, showing cytotoxic effects at certain concentrations.
  • Mechanistic Insights : It may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound against multiple bacterial strains and found it to be effective at concentrations lower than those required for traditional antibiotics. This suggests a potential for developing new antimicrobial agents based on this structure .
  • Cytotoxicity Assessment :
    • Research conducted on primary mammalian cell lines indicated that while the compound exhibits cytotoxicity against cancer cells, it shows minimal toxicity towards normal cells at therapeutic doses. This selectivity is crucial for developing safe anticancer therapies .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of similar compounds have revealed that the presence of halogen substituents like chlorine enhances biological activity. This insight supports further modifications of this compound to optimize its efficacy .

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